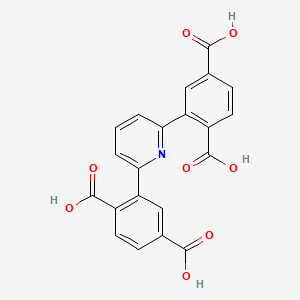

2,6-Di(2',5'-dicarboxylphenyl)pyridine

Description

Evolution of Pyridine-Carboxylate Ligands in Coordination Chemistry

The use of pyridine-carboxylate ligands in coordination chemistry has a rich history, evolving from simple, small-scale structures to complex, high-dimensional frameworks. Early research often focused on foundational ligands like pyridine-2,6-dicarboxylic acid, which readily demonstrated the ability of the pyridine (B92270) nitrogen and adjacent carboxylate groups to form stable chelate rings with metal ions. rsc.orgresearchgate.net These initial studies established the fundamental principles of coordination, showing how such ligands could dictate the geometry and properties of the resulting metal complexes.

Over time, chemists sought to create more intricate and functional materials, which necessitated the development of more complex ligands. This led to the incorporation of additional functional groups and the extension of the ligand backbone. The introduction of phenyl groups as spacers and the addition of multiple carboxylate moieties represent a significant step in this evolution. This design strategy allows for greater control over the resulting framework's topology, porosity, and stability. uq.edu.auresearchgate.net Ligands such as 4,4′-(Pyridine-3,5-diyl)dibenzoic acid showcased how extending the ligand structure could lead to diverse and functional coordination polymers. acs.org The development of polytopic ligands, like 2,6-Di(2',5'-dicarboxylphenyl)pyridine and its isomers, is the culmination of this trend, offering a pre-organized arrangement of multiple binding sites to construct robust and highly ordered materials like metal-organic frameworks (MOFs). rsc.orgproquest.com

Rationale for this compound as a Versatile Molecular Building Block

The exceptional versatility of this compound as a molecular building block stems from a combination of its distinct structural features. The central pyridine ring provides a rigid, well-defined coordination site. The two phenyl groups attached at the 2- and 6-positions act as rigid spacers, extending the ligand's reach and influencing the dimensionality of the final structure.

The most critical feature is the presence of four carboxylate groups. These groups offer a multitude of potential coordination modes, allowing the ligand to bind to one or multiple metal centers in various ways. Research on the closely related isomer, 2,6-bis(3,5-dicarboxyphenyl)pyridine (H4BDP), has demonstrated the profound impact of synthesis conditions (such as solvent ratios and pH) on the coordination behavior of the carboxylate groups and the resulting framework's architecture. rsc.org This adaptability allows for the targeted synthesis of materials with different dimensionalities, from 2D layers to complex 3D frameworks. rsc.org

The combination of a rigid core, extended spacers, and multiple, flexible coordination sites makes this compound an ideal candidate for constructing porous and stable MOFs. The high connectivity offered by the tetracarboxylate design enhances the robustness of these frameworks. uq.edu.auresearchgate.net

| Complex | Metal Ion | Ligand Deprotonation State | Key Structural Feature | Dimensionality | Topology |

|---|---|---|---|---|---|

| {[Cu(H2BDP)(bib)]0.5·H2O}n | Cu(II) | H2BDP2- | Wave-like sheets | 2D | (44·62)-sql |

| {[Co1.5(HBDP)(bib)2(H2O)]·3H2O}n | Co(II) | HBDP3- | 1D straight and ladder-like chains linked into a 3D net | 3D | (3,4,5)-connected |

| {[Co2(BDP)(bib)2]·H2O}n | Co(II) | BDP4- | Unprecedented complex network | 3D | (4,4,8)-connected |

| {[Mn(BDP)0.5(bib)1.5(μ2-H2O)0.5(H2O)]·0.5H2O}n | Mn(II) | BDP4- | Dinuclear {Mn2(μ2-H2O)} based framework | 3D | (4,8)-connected |

| {[Fe2(BDP)(bib)(H2O)]·H2O}n | Fe(II) | BDP4- | {Fe2(COO)4} binuclear SBU-based architecture | 3D | (4,6)-connected |

Data derived from research on the structural isomer 2,6-bis(3,5-dicarboxyphenyl)pyridine, illustrating the potential structural diversity accessible with this class of ligand. rsc.org "bib" stands for 1,4-bis(imidazol-1-yl)benzene, a co-ligand used in the synthesis.

Scope and Significance in Advanced Materials Science

The structural attributes of this compound translate directly into significant potential for applications in advanced materials science. The ability to form robust, high-dimensional, and potentially porous MOFs is of paramount importance. MOFs constructed from multicarboxylate linkers are extensively studied for applications in gas storage and separation, catalysis, and chemical sensing. uq.edu.auresearchgate.net

The incorporation of a pyridine ring within the ligand backbone is also significant, as it can enhance the stability of the resulting frameworks and introduce functional sites for post-synthetic modification or for specific interactions with guest molecules. rsc.org Furthermore, the choice of metal ion used in conjunction with this ligand can impart specific functional properties. For instance, coordination polymers built with paramagnetic metal ions like manganese(II), iron(II), and cobalt(II) using the isomeric ligand H4BDP have been shown to exhibit interesting magnetic properties. rsc.org The ordered arrangement of metal centers within the framework, facilitated by the ligand, allows for the study of magnetic exchange interactions.

The synthesis of a cobalt(II)-based MOF with the related ligand 2,6-di(2',4'-dicarboxylphenyl)pyridine further underscores the potential in this area, creating robust porous frameworks with potential applications in materials science. proquest.com Given these precedents, this compound is a highly promising candidate for the rational design of functional materials with tailored properties for catalysis, molecular magnetism, and adsorption.

Structure

3D Structure

Properties

Molecular Formula |

C21H13NO8 |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

2-[6-(2,5-dicarboxyphenyl)pyridin-2-yl]terephthalic acid |

InChI |

InChI=1S/C21H13NO8/c23-18(24)10-4-6-12(20(27)28)14(8-10)16-2-1-3-17(22-16)15-9-11(19(25)26)5-7-13(15)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |

InChI Key |

ATFATVISUIEMEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di 2 ,5 Dicarboxylphenyl Pyridine

Precursor Synthesis and Derivatization Approaches

The journey to synthesizing 2,6-Di(2',5'-dicarboxylphenyl)pyridine begins with the careful preparation of its fundamental building blocks. A common and logical starting point is the synthesis of a di-functionalized pyridine (B92270) core and a suitably substituted phenyl precursor.

A key precursor for the pyridine core is 2,6-dibromopyridine (B144722) . This compound can be synthesized from 2,6-dichloropyridine (B45657) through a halogen exchange reaction. One reported method involves reacting 2,6-dichloropyridine with sodium bromide in the presence of hydrobromic acid at elevated temperatures (80-150°C), followed by purification, to yield the desired product with good purity. rsc.orgnih.gov

The synthesis of the phenyl precursor, typically a boronic acid or its ester derivative for use in Suzuki-Miyaura coupling, requires the introduction of two carboxylic acid groups at the 2 and 5 positions of a phenyl ring. A plausible route involves the oxidation of a commercially available starting material like 2,5-dimethylbenzoic acid or the derivatization of a di-substituted benzene (B151609) ring. Protecting the carboxylic acid functionalities, often as methyl or ethyl esters, is a crucial step to prevent unwanted side reactions during the subsequent cross-coupling reactions. This protection strategy also enhances the solubility of the precursor in organic solvents commonly used in coupling reactions.

Direct Synthetic Routes via Cross-Coupling Reactions

The construction of the core C-C bonds linking the pyridine and phenyl rings is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a high degree of control and functional group tolerance, making them ideal for the assembly of complex organic molecules.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction stands as a preeminent method for the synthesis of biaryl compounds and is highly applicable to the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.

In the context of synthesizing the target molecule, a double Suzuki-Miyaura coupling of 2,6-dibromopyridine with two equivalents of a 2,5-bis(alkoxycarbonyl)phenylboronic acid derivative is the most direct approach. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products, such as mono-arylated intermediates or homocoupled products.

| Parameter | Typical Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading is a key parameter to optimize. |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine (B1218219) ligands can improve catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly influence reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, often with water | A mixture of organic solvent and water is common. |

| Temperature | 80-120 °C | Reaction temperature is optimized to ensure completion without degradation. |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Dihalopyridines.

The regioselectivity of the coupling on dihalopyridines can be influenced by the electronic and steric nature of the substituents on both coupling partners. researchgate.net Following the successful coupling, a hydrolysis step, typically using a strong base like sodium hydroxide (B78521) followed by acidification, is required to convert the ester groups to the final dicarboxylic acid functionalities.

Other Organometallic Coupling Methodologies

While Suzuki-Miyaura coupling is prevalent, other organometallic reactions offer alternative pathways to 2,6-diarylpyridines.

The Stille coupling reaction utilizes organotin reagents (organostannanes) as the nucleophilic partner. wikipedia.org For the synthesis of the target compound, this would involve reacting 2,6-dibromopyridine with a 2,5-bis(alkoxycarbonyl)phenyltin reagent. A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. wikipedia.org

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.org This approach would involve the reaction of 2,6-dihalopyridine with a diorganozinc species derived from a 2,5-dicarboxyphenyl precursor. The preparation of the organozinc reagent is a critical step in this methodology.

Solvothermal Synthesis Paradigms for Ligand Formation

In the context of metal-organic frameworks, the term "solvothermal synthesis" often refers to the self-assembly of metal ions and organic ligands into a crystalline framework under elevated temperature and pressure in a sealed vessel. While this technique is primarily used for the construction of the final MOF material, it can also play a role in the in-situ formation or modification of the ligand itself.

For instance, the hydrolysis of the ester protecting groups on the 2,6-bis(2,5-bis(alkoxycarbonyl)phenyl)pyridine precursor can potentially occur under the hydrothermal or solvothermal conditions used for MOF synthesis, leading to the in-situ formation of the desired this compound ligand, which then coordinates to the metal centers. The pH, temperature, and solvent composition are critical parameters that would influence both the deprotection of the ligand and the crystallization of the final MOF structure. rsc.org Research on the solvothermal synthesis of coordination polymers with a similar ligand, 2,6-bis(3,5-dicarboxyphenyl)pyridine, has demonstrated that tuning the solvent ratios and pH can lead to a diversity of final structures. rsc.org

Yield Optimization and Scalability Considerations in Ligand Preparation

Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its practical application in materials science.

For the cross-coupling steps, particularly the double Suzuki-Miyaura reaction, several factors need to be carefully optimized. These include the catalyst-to-substrate ratio, the nature and concentration of the base, the reaction temperature, and the reaction time. The slow addition of the boronic acid reagent can sometimes minimize the formation of homocoupled byproducts. A two-step, one-pot approach, where the first coupling is allowed to proceed to completion before the addition of a second batch of catalyst and boronic acid for the second coupling, has been shown to be effective for dichloropyrimidines and could be applicable here. nih.gov

Coordination Chemistry and Metal Organic Framework Mof Assembly

Self-Assembly Principles in MOF and Coordination Polymer Construction

The formation of crystalline MOFs is a spontaneous self-assembly process driven by the formation of coordinate bonds between the metal centers and the organic ligand. For ligands like 2,6-Di(2',5'-dicarboxylphenyl)pyridine, the final structure is a result of a delicate balance of several factors. The denticity and coordination modes of the carboxylate groups (monodentate, bidentate chelating, or bidentate bridging) and the participation of the central pyridine (B92270) nitrogen atom are crucial. The rotational freedom of the phenyl rings relative to the central pyridine core allows the ligand to adopt various conformations, which in turn influences the resulting framework's dimensionality and topology. This adaptability can lead to the formation of structures ranging from 2D layers to complex 3D interpenetrated networks. rsc.org

The interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the ligand dictates the final supramolecular architecture. The presence of multiple carboxylic acid groups allows for various degrees of deprotonation, which can be controlled by reaction conditions such as pH, further diversifying the potential coordination modes and resultant structures. rsc.org

Metal Ion Selection for this compound-Based Frameworks

The choice of the metal ion is a critical parameter in dictating the structure and properties of the resulting coordination polymer. Different metal ions possess distinct coordination numbers, preferred coordination geometries (e.g., octahedral, tetrahedral), and ionic radii, which directly influence the assembly of the framework.

Lanthanide ions are particularly interesting for the construction of MOFs due to their high and variable coordination numbers (typically 7 to 9), and their unique photoluminescent properties. When combined with aromatic polycarboxylate ligands, the ligands can act as "antennas," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths.

While specific studies on this compound with lanthanides are not detailed in the provided context, research on analogous pyridine-dicarboxylate systems shows that Eu(III) and Tb(III) are commonly used to create luminescent materials. nih.govresearchgate.net For example, isostructural Ln³⁺-based MOFs have been prepared using similar pyridine-containing dicarboxylate ligands, where co-doping with Tb³⁺ and Eu³⁺ allows for the development of ratiometric luminescence thermometers. nih.gov The large size and flexible coordination sphere of lanthanide ions can accommodate multiple carboxylate groups, potentially leading to highly connected and robust 3D frameworks. The synthesis of cerium-based MOFs often involves solvothermal methods, with the final structure being influenced by templating effects and the choice of cerium precursor. nih.gov

First-row transition metals are widely used in MOF synthesis due to their diverse coordination geometries and interesting magnetic and catalytic properties. The interaction of polycarboxylate ligands with these metals often leads to the formation of stable secondary building units (SBUs), such as the well-known paddle-wheel {M₂(COO)₄} cluster.

Studies on the closely related isomer, 2,6-bis(3,5-dicarboxyphenyl)pyridine, provide insight into the expected behavior with transition metals. rsc.org Solvothermal reactions of this ligand with various transition metals have yielded a range of coordination polymers with diverse structures:

Cu(II): Forms a 2D wave-like sheet with a 4-connected topology. rsc.org

Co(II): Can form complex 3D frameworks, including one with an unprecedented (4,4,8)-connected net. The final structure and connectivity can be influenced by reaction conditions. rsc.orgrsc.org

Mn(II): Has been shown to form a dinuclear {Mn₂(μ₂-H₂O)} based 3D framework. rsc.org

The coordination environment of these metals is typically octahedral, satisfied by the oxygen atoms from the carboxylate groups, the pyridine nitrogen, and often solvent molecules like water. rsc.orgnih.govacs.org The flexibility of the ligand's coordination modes, combined with the varied geometric preferences of the transition metals, allows for the construction of a wide variety of network dimensionalities and topologies. rsc.org

Table 1: Examples of Transition Metal Coordination Polymers with a 2,6-bis(dicarboxyphenyl)pyridine Ligand Isomer

| Metal Ion | Dimensionality | Topology/Structural Features |

|---|---|---|

| Cu(II) | 2D | 4-connected (4⁴·6²)-sql wave-like sheet |

| Co(II) | 3D | (3,4,5)-connected net |

| Co(II) | 3D | (4,4,8)-connected net |

Data derived from studies on the 2,6-bis(3,5-dicarboxyphenyl)pyridine isomer. rsc.org

Influence of Reaction Conditions on Coordination Network Formation

The self-assembly process is highly sensitive to the experimental parameters used during synthesis. Minor changes in these conditions can lead to significantly different crystalline phases, a phenomenon known as polymorphism.

Solvothermal synthesis, where the crystallization is carried out in a sealed vessel at temperatures above the boiling point of the solvent, is the most common method for preparing MOFs. Key parameters that influence the outcome include:

Temperature: Affects the kinetics of crystal nucleation and growth, and can determine which thermodynamic or kinetic product is formed.

Solvent System: The polarity, viscosity, and coordinating ability of the solvent molecules can play a crucial role. Solvents can act as templates, compete for coordination sites on the metal, and influence the deprotonation state of the ligand. For instance, altering the ratios of mixed solvents like DMF/H₂O or CH₃OH/H₂O has been shown to change the coordination modes of a related ligand, leading to different final structures. rsc.org

Reaction Time: The duration of the reaction can be critical, with different phases crystallizing at different times. In some systems, a kinetic product may form initially, which then transforms into a more thermodynamically stable phase over a longer period. researchgate.net

The pH of the reaction medium has a profound impact on the structure of coordination polymers, particularly those involving carboxylic acid linkers. The pH determines the degree of deprotonation of the carboxyl groups, which in turn alters the charge and coordination behavior of the ligand. A higher pH generally leads to more deprotonated carboxylate groups, increasing the ligand's connectivity and often resulting in higher-dimensional frameworks. Conversely, at lower pH, partial deprotonation can lead to lower-dimensional structures or different coordination modes. Systematic tuning of pH has been demonstrated as an effective strategy to control the final architecture of coordination polymers built from ligands similar to this compound. rsc.org

Role of Co-ligands and Modulators in Structure Directing

The final architecture of coordination polymers derived from 2,6-bis(3,5-dicarboxyphenyl)pyridine (H4BDP) is highly sensitive to the synthetic conditions, particularly the presence of co-ligands and modulating agents like solvents and pH levels. rsc.org The interplay of these factors directs the assembly of the metal ions and ligands into distinct multidimensional structures.

A notable example involves the use of 1,4-bis(imidazol-1-yl)benzene (bib) as a co-ligand in the synthesis of five different coordination polymers. rsc.org In these syntheses, the co-ligand 'bib' acts as a crucial linker, bridging metal centers and working in concert with the primary H4BDP ligand to build the framework.

The direction of the structure is also significantly influenced by modulators. Solvents and the pH of the reaction medium can alter the deprotonation state of the H4BDP ligand and the coordination preferences of the metal ions. For instance, systematic adjustments in the ratios of mixed solvents such as DMF/H₂O or CH₃OH/H₂O, along with changes in pH, have been shown to produce five unique complexes with entirely different structures and topologies. rsc.org These variations underscore the role of modulators in controlling the coordination modes of the ligand, which in turn dictates the final framework of the resulting complex. rsc.org

The table below summarizes the synthesis conditions and resulting structures for five coordination polymers, illustrating the directing role of the metal center and co-ligand.

| Complex | Metal Ion | Co-ligand | Resulting Structure/Topology |

| 1 | Cu(II) | bib | 2D 4-connected (4⁴·6²)-sql wave-like sheet |

| 2 | Co(II) | bib | 3D (3,4,5)-connected architecture |

| 3 | Co(II) | bib | 3D (4,4,8)-connected net |

| 4 | Mn(II) | bib | 3D (4,8)-connected (6³)(6⁹·8)-gra framework |

| 5 | Fe(II) | bib | 3D (4,6)-connected topology |

Data sourced from a study on coordination polymers based on the 2,6-bis(3,5-dicarboxyphenyl)pyridine ligand. rsc.org

Coordination Modes of the 2,6-bis(3,5-dicarboxyphenyl)pyridine Ligand

The specific coordination mode adopted by the ligand is influenced by the choice of metal center and the synthetic conditions. rsc.org For example, in a series of five complexes synthesized with different transition metals, the ligand's connectivity and the way its carboxylate groups bind to the metal ions vary significantly, giving rise to unique structural outcomes. rsc.org

The following table details the specific forms and coordination behaviors of the 2,6-bis(3,5-dicarboxyphenyl)pyridine ligand in these five distinct metal-organic complexes.

| Complex | Ligand Form | Metal Center(s) | Coordination Details |

| 1 | H₂BDP²⁻ | Cu(II) | The partially deprotonated ligand contributes to a 2D wave-like sheet structure. rsc.org |

| 2 | HBDP³⁻ | Co(II) | The ligand links 1D cobalt-bib chains ([Co(bib)]n and [Co₂(bib)₃]n) into a complex 3D architecture. rsc.org |

| 3 | BDP⁴⁻ | Co(II) | The fully deprotonated ligand results in an unprecedented 3D (4,4,8)-connected network. rsc.org |

| 4 | BDP⁴⁻ | Mn(II) | The ligand helps form a dinuclear manganese-based 3D framework. rsc.org |

| 5 | BDP⁴⁻ | Fe(II) | The ligand connects binuclear iron secondary building units ({Fe₂(COO)₄}) into a 3D architecture. rsc.org |

This table summarizes the varied coordination modes of the 2,6-bis(3,5-dicarboxyphenyl)pyridine ligand as observed in different coordination polymers. rsc.org

This adaptability, combined with the influence of co-ligands and modulators, makes 2,6-bis(3,5-dicarboxyphenyl)pyridine a valuable component in the design and synthesis of novel metal-organic frameworks with diverse structures and properties.

Structural and Topological Analysis of Coordination Architectures

Topological Classification of Resultant Networks

Interpenetration and Supramolecular Isomerism

No published studies describing the formation of interpenetrated networks or the observation of supramolecular isomerism in coordination architectures derived from 2,6-Di(2',5'-dicarboxylphenyl)pyridine were found.

Analysis of Channel Dimensions and Pore Characteristics

No data is available regarding the channel dimensions or pore characteristics of metal-organic frameworks or coordination polymers synthesized with this compound, as no such structures have been reported.

Advanced Functional Applications of 2,6 Di 2 ,5 Dicarboxylphenyl Pyridine Derived Materials

Gas Adsorption and Separation Performance

The unique architecture of MOFs constructed from ligands like 5,5'-(pyridine-2,5-diyl)diisophthalic acid provides a platform for investigating gas adsorption and separation. The inherent porosity, high surface area, and the presence of specific functional sites within the framework are key to their performance.

Selective Capture of Carbon Dioxide (CO2)

The selective capture of carbon dioxide is a critical area of research for mitigating greenhouse gas emissions and for industrial gas purification. MOFs derived from the tetracarboxylate ligand 5,5'-(pyridine-2,5-diyl)diisophthalic acid have demonstrated significant capabilities in this area.

A notable example is a copper-based MOF, [Cu₂(L)(H₂O)₂]·Gₓ (where H₄L = 5,5'-(pyridine-2,5-diyl)diisophthalic acid), which is an analogue of the well-known MOF-505. nih.gov This material exhibits a substantial CO₂ uptake capacity, reaching 123.4 cm³ g⁻¹ at 273 K and 1 bar. nih.gov Another study documented a CO₂ uptake of 3.79 mol/kg at 298 K and 1 bar for a MOF constructed with the same ligand. rsc.org The performance of these materials is particularly notable for their high selectivity for CO₂ over dinitrogen (N₂), with a reported selectivity ratio of 55.7 at 273 K. nih.gov This high selectivity is crucial for applications such as post-combustion carbon capture, where CO₂ must be separated from flue gas, which is predominantly composed of nitrogen.

| Material | CO₂ Uptake | Temperature (K) | Pressure (bar) | Selectivity (CO₂/N₂) | Source |

|---|---|---|---|---|---|

| [Cu₂(L)(H₂O)₂]·Gₓ | 123.4 cm³ g⁻¹ | 273 | 1 | 55.7 | nih.gov |

| MOF based on H₄PDDI | 3.79 mol kg⁻¹ | 298 | 1 | Not Reported | rsc.org |

Adsorption and Separation of Hydrocarbon Gases (C2H2, CH4)

Detailed research findings on the specific application of 2,6-Di(2',5'-dicarboxylphenyl)pyridine-derived materials for the adsorption and separation of hydrocarbon gases such as acetylene (B1199291) (C₂H₂) and methane (B114726) (CH₄) are not available in the reviewed literature. While MOFs are generally studied for such separations, specific data for frameworks using this particular ligand remain to be reported. berkeley.edu

Mechanisms of Gas Uptake and Selectivity Enhancement

The enhanced CO₂ uptake and high selectivity observed in materials like the pyridyl-decorated MOF-505 analogue are attributed to a combination of structural and chemical factors. nih.gov The framework features open or unsaturated Cu(II) metal sites, which can act as strong Lewis acids. nih.gov These sites have a high affinity for CO₂ molecules, which are Lewis bases, leading to strong adsorption interactions.

Furthermore, the ligand itself plays a crucial role. The nitrogen atom in the pyridine (B92270) ring of the ligand introduces a Lewis basic site into the framework's pores. nih.gov This combination of accessible, unsaturated metal centers and basic organic functionalities creates a favorable environment for preferential binding of CO₂ molecules over other less polar or non-polar gases like N₂. nih.gov This cooperative interaction between the inorganic and organic components of the MOF is a key mechanism for enhancing both the capacity and selectivity of gas capture. nih.gov

Luminescent Sensing Platforms

While luminescent metal-organic frameworks (LMOFs) are a widely studied class of materials for the detection of various analytes, specific research detailing the use of frameworks derived solely from this compound as luminescent sensing platforms could not be found in the reviewed sources. The following subsections are therefore discussed in a general context of related materials.

Detection of Metal Ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺)

LMOFs are often employed as sensors for metal ions like ferric (Fe³⁺) and cupric (Cu²⁺) ions in solution. rsc.org The detection mechanism typically relies on the quenching or enhancement of the framework's luminescence upon interaction with the target ion. rsc.orgnih.gov For instance, the presence of Fe³⁺ ions can cause a distinct quenching effect on the luminescence of certain Eu³⁺-based MOFs. nih.gov This quenching can occur due to energy absorption competition between the analyte and the framework's ligand, where the metal ion absorbs the excitation or emission energy, thus reducing the luminescent output. rsc.org However, specific examples utilizing this compound for this purpose are not documented.

Recognition of Organic Molecules (e.g., Nitroaromatics, 1-Hydroxypyrene, Pesticides, Dyes)

The detection of nitroaromatic compounds, which are common components of explosives, is another significant application of LMOFs. rsc.org Electron-rich frameworks can act as effective sensors for electron-deficient nitroaromatics through a fluorescence quenching mechanism. rsc.orgnih.gov Upon interaction, an electron transfer can occur from the excited state of the luminescent MOF (the donor) to the nitroaromatic compound (the acceptor), leading to a decrease in fluorescence intensity. nih.gov The sensitivity of these materials can be high enough to detect analytes at parts-per-billion (ppb) levels. rsc.org Although this is a common application for LMOFs, materials specifically synthesized from this compound for sensing organic molecules have not been specifically reported in the literature reviewed.

Luminescence Quenching Mechanisms in Sensing Applications

Materials derived from this compound and its structural analogues are frequently employed as luminescent sensors. The inherent fluorescence of these materials, typically arising from the organic ligand, can be selectively quenched upon interaction with specific analytes. This "turn-off" response forms the basis of their sensing capability. The primary mechanism behind this phenomenon is often luminescence quenching, which can occur through several distinct pathways.

In many MOF-based sensors, the quenching process is attributed to the absorption of excitation or emission energy by the analyte. For instance, in the detection of ions like Fe³⁺ and anions such as CrO₄²⁻/Cr₂O₇²⁻ by various luminescent MOFs, the significant overlap between the emission spectrum of the MOF and the absorption spectrum of the analyte leads to a reduction in fluorescence intensity. nih.gov This competitive absorption is a common and effective quenching route.

Another prevalent mechanism is photoinduced electron transfer (PET). In this process, the analyte can either accept an electron from the excited state of the fluorophore (the MOF) or donate an electron to it, leading to a non-radiative decay pathway and thus quenching the luminescence. The efficiency of PET depends on the relative energy levels of the MOF's frontier orbitals and the analyte's redox potentials.

Furthermore, static quenching can occur, where the analyte forms a non-luminescent ground-state complex with the sensor material. This complex formation alters the electronic properties of the fluorophore, preventing it from emitting light upon excitation. The pincer-like coordination environment offered by pyridine-dicarboxamide scaffolds, which are related to the title compound, is known to facilitate this type of strong interaction with various analytes, including cations, anions, and neutral molecules. rsc.orgresearchgate.netnih.gov

Sensitivity, Selectivity, and Reusability in Sensing

The practical utility of a chemical sensor is determined by its sensitivity, selectivity, and reusability. Materials derived from this compound and its isomers have shown considerable promise in these areas, particularly in the detection of metal ions and small molecules.

Sensitivity is a measure of how small a concentration of an analyte can be reliably detected. MOFs based on similar polycarboxylate ligands have demonstrated high sensitivity, often with detection limits in the parts-per-million (ppm) or even lower ranges. The sensitivity is frequently quantified using the Stern-Volmer equation, which relates the quenching efficiency to the analyte concentration. For example, a Cd(II)-based MOF synthesized with 3,5-di(2′,4′-dicarboxylphenyl)benzoic acid, a structural isomer of the title compound's precursor, showed a high Stern-Volmer constant (Ksv) for detecting Fe³⁺ and chromate (B82759) ions. rsc.org Similarly, a silver-based MOF demonstrated a very low detection limit of 1.7 x 10⁻⁷ M for a pesticide. nih.gov

Selectivity refers to the sensor's ability to detect a specific analyte in the presence of other potentially interfering species. The well-defined pore environments and specific active sites within MOFs contribute to their high selectivity. The pyridine nitrogen and carboxylate groups can create a coordination environment that is sterically and electronically favorable for binding a particular target. For instance, a conjugated polymer containing a 2,6-substituted pyridine derivative was found to be highly selective for palladium ions, attributed to the specific spatial matching provided by the pyridine unit. rsc.org

Reusability is crucial for cost-effective and sustainable sensing applications. Many MOF-based sensors exhibit excellent reusability. The robust framework can often be regenerated by simple washing procedures to remove the analyte, allowing the sensor to be used for multiple cycles without a significant loss of performance. The catalytic materials discussed in the following sections, for example, have been shown to be recyclable for at least five reaction cycles with no obvious decrease in activity. rsc.org

Table 1: Performance of Sensors Based on Structurally Related Polycarboxylate Ligands

| Framework | Analyte | Detection Limit | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |

|---|---|---|---|---|

| [H₂bpd]₂[Cd₃(L)₂] (L = 3,5-di(2′,4′-dicarboxylphenyl)benzoic acid) | Fe³⁺ | 5.315 ppm | 0.01763 | rsc.org |

| [H₂bpd]₂[Cd₃(L)₂] (L = 3,5-di(2′,4′-dicarboxylphenyl)benzoic acid) | CrO₄²⁻ | 1.277 ppm | 0.07338 | rsc.org |

| [Ag(CIP⁻)] (HCIP = 4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridine) | 2,6-Dich-4-nitroaniline | 1.7 x 10⁻⁷ M | 5.2 x 10⁴ | nih.gov |

Heterogeneous Catalysis

The well-defined porous structures and tunable active sites of MOFs derived from this compound make them excellent candidates for heterogeneous catalysts. The presence of both Lewis acidic metal centers and Lewis basic sites (such as the pyridine nitrogen and carboxylate oxygens) within a single framework allows for synergistic catalysis of various organic transformations.

Knoevenagel Condensation Reactions

The Knoevenagel condensation, a fundamental C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, is often catalyzed by bases. MOFs constructed from ligands structurally similar to this compound have been shown to be highly effective catalysts for this reaction. rsc.orgacs.orgmdpi.com

In these systems, the uncoordinated pyridine nitrogen atoms and carboxylate oxygen groups on the organic linkers act as Lewis base sites. acs.org These sites can deprotonate the active methylene compound, generating the nucleophilic enolate intermediate required for the reaction. Simultaneously, coordinatively unsaturated metal centers within the MOF can act as Lewis acid sites, activating the carbonyl group of the aldehyde or ketone substrate. This synergistic activation by both Lewis acid and base sites within the confined pores of the MOF significantly enhances catalytic activity and selectivity. rsc.org For example, a Thulium(III)-based MOF, NUC-28, constructed using a 2,6-bis(dicarboxylphenyl)pyridine derivative, displayed high catalytic activity in Knoevenagel condensations. acs.org Similarly, an activated Manganese-based MOF (Mn-MOF-1a) also proved to be a promising catalyst for this reaction under ambient conditions. rsc.org

Table 2: Knoevenagel Condensation Catalyzed by a Related Mn-MOF

| Catalyst | Aldehyde | Active Methylene Compound | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Mn-MOF-1a | Benzaldehyde (B42025) | Malononitrile | 99 | Ethanol, 25 °C, 30 min | rsc.org |

| Mn-MOF-1a | 4-Nitrobenzaldehyde | Malononitrile | 99 | Ethanol, 25 °C, 10 min | rsc.org |

| Mn-MOF-1a | 4-Methylbenzaldehyde | Malononitrile | 99 | Ethanol, 25 °C, 45 min | rsc.org |

| Mn-MOF-1a | 4-Chlorobenzaldehyde | Malononitrile | 99 | Ethanol, 25 °C, 20 min | rsc.org |

Henry Reaction Catalysis

The Henry reaction, or nitroaldol reaction, involves the C-C bond formation between a nitroalkane and a carbonyl compound. This reaction can be catalyzed by both Lewis acids and bases. While specific examples utilizing this compound are not extensively documented, the structural motifs present in its derived MOFs are highly conducive to this transformation. A review of MOF-catalyzed Henry reactions highlights that frameworks containing well-defined pyridine and carboxylate groups can serve as effective catalysts. mdpi.com The pyridine units can act as basic sites to deprotonate the nitroalkane, while the metal nodes function as Lewis acidic sites to activate the carbonyl component. The ordered arrangement of these complementary active sites within the MOF's porous structure is expected to facilitate the reaction efficiently. mdpi.com

Carbon Dioxide Cycloaddition Reactions

The chemical fixation of carbon dioxide is a critical area of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction of significant industrial importance. MOFs derived from polycarboxylate pyridine ligands have emerged as highly efficient catalysts for this process. rsc.orgacs.org

The catalytic mechanism again relies on the synergistic action of Lewis acid and base sites. The metal centers (e.g., Mn²⁺, Tm³⁺) in the MOF act as Lewis acids to coordinate and activate the epoxide, facilitating its ring-opening. rsc.orgacs.org The Lewis basic sites, such as the pyridine nitrogen atoms, interact with and activate the CO₂ molecule. This dual activation within the MOF's pores brings the reactants into close proximity in the correct orientation, lowering the activation energy for the reaction. Materials like NUC-28 and Mn-MOF-1a have demonstrated high yields for a variety of epoxide substrates under mild, solvent-free conditions. rsc.orgacs.org Furthermore, these catalysts are heterogeneous and can be easily recovered and reused multiple times, enhancing their practical appeal. rsc.org

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is a key process in electrochemical energy conversion technologies like water splitting and metal-air batteries. However, OER is kinetically sluggish, requiring efficient electrocatalysts to lower the overpotential. mdpi.com MOFs, particularly two-dimensional (2D) MOFs, are promising OER catalysts due to their high surface area and density of exposed active metal sites.

Pyridine-containing ligands play a crucial role in designing effective OER electrocatalysts. The introduction of pyridine can modulate the structure of the MOF, sometimes inducing a transformation from a 3D to a 2D morphology, which is more favorable for electrocatalysis as it exposes more active sites. rsc.org For example, in cobalt-based MOFs, pyridine can replace other coordinating ligands, leading to a structural reconfiguration that enhances OER performance. rsc.org Bimetallic Ni/Co MOF nanoplates synthesized with pyridine as a modulator have shown excellent OER activity, with low overpotentials and small Tafel slopes, indicating favorable reaction kinetics. researchgate.net The pyridine moiety can influence the electronic structure of the metal centers and facilitate the formation of active hydroxide (B78521) and oxyhydroxide species during the OER process, which are believed to be the true catalytic sites. researchgate.net

Table 3: OER Performance of Pyridine-Modulated MOFs

| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |

|---|---|---|---|---|

| Co MOF-Py₃ | 307 | 52.14 | - | rsc.org |

| Co₃Fe₁ MOF-Py₃ | 269 | 45.29 | - | rsc.org |

| Ni₀.₅Co₁.₅-bpy(PyM) | 256 | 81.8 | 1.0 M KOH | researchgate.net |

Catalyst Recyclability and Performance Stability

A critical aspect of heterogeneous catalysis is the ability to recover and reuse the catalyst without a significant loss of activity. Materials derived from this compound, particularly coordination polymers, have demonstrated excellent recyclability and stability.

In studies involving the Knoevenagel condensation reaction, a key carbon-carbon bond-forming reaction in organic synthesis, a 3D metal-organic framework utilizing a pyridine-dicarboxylate linker showed notable performance. acs.org The catalyst could be easily separated from the reaction mixture by centrifugation. After separation, the catalyst was washed with methanol, dried at room temperature, and reused in subsequent reaction cycles. This process highlights the practical advantages of using these materials as heterogeneous catalysts. acs.org

The stability and sustained performance of the catalyst were evaluated over several cycles. Research has shown that such catalysts can be reused multiple times, leading to high product yields consistently. For instance, in the condensation of benzaldehyde with propanedinitrile, yields of up to 99% were maintained, indicating no significant degradation of the catalyst's structural integrity or active sites. acs.org The high efficiency and recyclability of catalysts based on this ligand underscore their potential for sustainable chemical processes. acs.org

Table 1: Catalyst Recyclability in Knoevenagel Condensation

| Cycle | Product Yield (%) |

|---|---|

| 1 | 99 |

| 2 | 98 |

| 3 | 97 |

| 4 | 97 |

| 5 | 96 |

Data synthesized from findings on pyridine-dicarboxylate based catalysts. acs.org

Adsorption and Removal of Organic Pollutants (e.g., Dyes)

The porous nature and tunable chemical functionalities of frameworks built with this compound and related ligands make them excellent candidates for environmental applications, such as the removal of organic pollutants from water. Covalent Organic Frameworks (COFs) and other coordination polymers featuring pyridine-based structures have shown high efficacy in adsorbing industrial dyes. nih.govnih.gov

These materials possess high surface areas and ordered pore structures, which are crucial for efficient adsorption. nih.gov The presence of nitrogen atoms within the pyridine structure can enhance the adsorption of specific pollutants through electrostatic interactions and Lewis acid-base interactions. nih.govresearchgate.net For example, a pyridine-based two-dimensional COF, TAPP-DBTA-COF, demonstrated an exceptionally high maximum adsorption capacity for Rhodamine B (Rh B), a common water-soluble cationic dye. nih.gov The material's performance was attributed to its high crystallinity, large surface area, and abundant adsorption sites. nih.gov

Similarly, magnetic COFs with pyridinic structures have been successfully used for the removal of methyl orange (MO). nih.gov These materials not only adsorb the dye but can also be involved in its catalytic degradation. The reusability of these adsorbents is a key feature; they can be regenerated and used for multiple cycles with sustained high efficiency. nih.govnih.gov

Table 2: Performance of Pyridine-Based Adsorbents for Dye Removal

| Adsorbent Material | Pollutant Dye | Maximum Adsorption Capacity (mg g⁻¹) | Key Features |

|---|---|---|---|

| TAPP-DBTA-COF | Rhodamine B (Rh B) | 1254 | High crystallinity, large surface area, good reusability nih.gov |

| BiPy-MCOF | Methyl Orange (MO) | High removal efficiency | Magnetic, bifunctional (adsorption & degradation), effective for at least four cycles nih.gov |

Supramolecular Assemblies for Specific Molecular Recognition

The field of supramolecular chemistry focuses on the complex structures formed through non-covalent interactions, with molecular recognition being a central concept. longdom.org Molecules interact selectively based on complementary shapes, sizes, and chemical functionalities, a principle that underpins many biological processes and is harnessed in synthetic chemistry to design receptors, catalysts, and sensors. longdom.org

Derivatives of this compound are excellent building blocks for creating sophisticated supramolecular assemblies due to their well-defined geometry and multiple sites for non-covalent interactions like hydrogen bonding and metal coordination. The pyridine-2,6-dicarboxamide scaffold, a related structure, is known to be a versatile chelating ligand for various metal cations and small anions. nih.govresearchgate.net This inherent binding capability is crucial for molecular recognition.

The self-assembly of these molecules is driven by the formation of predictable and stable patterns. For instance, pyridine-2,6-dicarboxylic acid forms one-dimensional supramolecular structures in the solid state stabilized by strong hydrogen bonds. nih.gov More complex structures, like pyridine-2,6-diimine-linked macrocycles, can spontaneously organize into well-defined, high-aspect-ratio nanotubes through a cooperative self-assembly mechanism. chemrxiv.org These organized structures, from simple chains to complex nanotubes and frameworks, create specific cavities and surfaces capable of selectively binding guest molecules, demonstrating the power of molecular recognition. longdom.org The design of such systems holds potential for creating functional materials for sensing, catalysis, and nanotechnology. longdom.orgrsc.org

Mechanistic Investigations and Theoretical Modeling

Computational Chemistry Approaches for Electronic Structure and Interactions

Computational chemistry provides a foundational understanding of the electronic properties of 2,6-Di(2',5'-dicarboxylphenyl)pyridine and its assemblies. Methods like Density Functional Theory (DFT) are instrumental in mapping the electron density distribution, identifying frontier molecular orbitals (HOMO and LUMO), and calculating the electrostatic potential. bhu.ac.inscirp.org These calculations help to predict the molecule's reactivity, its potential for charge transfer interactions, and the nature of its bonding with other species. scirp.org

The HOMO-LUMO energy gap is a critical parameter derived from these studies, indicating the molecule's kinetic stability and polarizability. nih.gov A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions, which is a key factor in applications like luminescence and catalysis. nih.gov Molecular electrostatic potential (MESP) maps further elucidate the reactive sites by visualizing the charge distribution, with negative potential regions indicating likely sites for electrophilic attack and positive regions indicating nucleophilic sites. bhu.ac.in

Table 1: Representative Electronic Properties Calculated for Aromatic Carboxylate Ligands

| Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.26751 | Indicates electron-donating ability |

| LUMO Energy | -0.18094 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | -0.08657 | Relates to chemical reactivity and stability |

Density Functional Theory (DFT) Studies on Ligand-Metal Coordination

DFT calculations are extensively used to model the coordination of ligands like this compound with metal ions, which is the basis for forming metal-organic frameworks (MOFs) and other coordination complexes. nih.govacademie-sciences.fr These studies can accurately predict the geometry of the resulting complexes, including bond lengths, bond angles, and coordination numbers. researchgate.net For instance, in a study of a zinc(II) complex with the related pyridine-2,6-dicarboxylic acid ligand, DFT calculations at the B3LYP/LanL2dz level of theory were used to analyze the interactions between the complex and another molecule, revealing the roles of frontier orbitals and non-covalent interactions. academie-sciences.fr

These theoretical models can also elucidate the nature of the metal-ligand bond, distinguishing between covalent and ionic contributions, and can help to understand the electronic structure of the final coordinated assembly. This is crucial for predicting the material's properties, such as its magnetic behavior, luminescence, and catalytic activity.

Simulations of Guest-Host Interactions within Frameworks (e.g., GCMC for Gas Adsorption)

Frameworks constructed from this compound can exhibit porosity, making them candidates for applications in gas storage and separation. Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool to predict and understand the adsorption of guest molecules, such as gases, within these porous hosts. chemrxiv.org GCMC simulations can determine gas uptake capacities, adsorption isotherms, and the selectivity for different gas molecules at various pressures and temperatures. chemrxiv.orgresearchgate.net

For example, in a study of a cobalt-based MOF derived from the related 2,4,6-tri(2,4-dicarboxyphenyl)pyridine ligand, GCMC simulations were used to investigate the adsorption of C2H2, C2H4, CO2, and CH4. rsc.org The simulations, in conjunction with experimental data, revealed high selectivity for C2H2/CH4, C2H4/CH4, and CO2/CH4 separations, highlighting the material's potential in gas purification applications. rsc.org These simulations provide insights into the preferred binding sites for guest molecules within the framework's pores and the role of the framework's flexibility in the adsorption process. chemrxiv.org

Table 2: Simulated Gas Adsorption Selectivity in a Related Co-MOF at 298 K and 1 atm

| Gas Mixture (equimolar) | IAST Adsorption Selectivity |

|---|---|

| C2H2/CH4 | 25.43 |

| C2H4/CH4 | 12.47 |

| CO2/CH4 | 11.33 |

Elucidation of Sensing Mechanisms (e.g., Electron Transfer, Energy Transfer)

Luminescent MOFs (LMOFs) based on ligands like this compound are promising for chemical sensing applications. The sensing mechanism often involves the quenching or enhancement of the framework's luminescence upon interaction with an analyte. Theoretical and spectroscopic studies are key to elucidating these mechanisms, which can include electron transfer, energy transfer, or competitive absorption.

In many cases, the luminescence of the MOF is quenched upon binding of an analyte. This can occur if the analyte has electronic energy levels that facilitate non-radiative decay pathways, effectively "turning off" the fluorescence of the framework. For instance, the sensing of metal ions like Fe³⁺ or anions like CrO₄²⁻/Cr₂O₇²⁻ by LMOFs has been attributed to such quenching mechanisms. nih.gov The efficiency of this process can be very high, allowing for the detection of trace amounts of the analyte. nih.gov Time-dependent DFT (TD-DFT) can be used to model the excited states of the MOF and the analyte to understand the potential for energy or electron transfer. mdpi.com

Catalytic Mechanism Pathways and Active Site Identification

MOFs constructed from this compound can also exhibit catalytic activity, with the metal nodes or the organic linkers serving as active sites. Computational modeling plays a crucial role in identifying these active sites and elucidating the step-by-step reaction pathways. For example, in the context of the oxygen evolution reaction (OER), a 2D cobalt-based MOF was shown to be an effective electrocatalyst. rsc.org Structural characterization and theoretical studies can reveal how the coordination environment of the metal ions and the electronic properties of the ligand contribute to the catalytic performance. rsc.org

By modeling the adsorption of reactants, the transition states of intermediate steps, and the desorption of products, researchers can build a detailed picture of the catalytic cycle. This understanding is essential for designing more efficient and selective catalysts.

Spectroscopic Approaches in Structural Elucidation and Mechanistic Understanding

A suite of spectroscopic techniques is indispensable for characterizing the structure of this compound and its derivatives, and for probing the mechanisms of their functions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure of the synthesized ligand. mdpi.comnih.govresearchgate.netnih.govdoaj.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the pyridine (B92270) ring vibrations. nih.govacademie-sciences.frresearchgate.net Changes in these vibrational modes upon coordination to a metal ion can provide evidence of metal-ligand bond formation. academie-sciences.fr

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule and its complexes. academie-sciences.fr The absorption spectra can be correlated with TD-DFT calculations to understand the nature of the electronic excitations. bhu.ac.in

Luminescence Spectroscopy : For luminescent materials, emission and excitation spectra are crucial for characterizing the photophysical properties. academie-sciences.frmdpi.commdpi.com Changes in the luminescence intensity and wavelength upon interaction with analytes form the basis of sensing applications. mdpi.com

By integrating the insights from these computational and spectroscopic methods, a comprehensive understanding of the structure-property relationships in materials based on this compound can be achieved, guiding the rational design of new functional materials.

Future Research Directions and Emerging Opportunities

Exploration of Novel Metal Centers and Mixed-Metal Systems

A significant avenue for future research lies in expanding the range of metal ions used to construct frameworks with 2,6-Di(2',5'-dicarboxylphenyl)pyridine. While transition metals like copper, cobalt, and zinc are common in MOF chemistry, exploring less conventional metal centers could unlock unique catalytic, magnetic, or optical properties. Lanthanide ions, for instance, are known for their characteristic luminescence, which could be integrated into frameworks for sensing applications.

Furthermore, the development of mixed-metal systems represents a frontier in designing MOFs with enhanced or entirely new functionalities. researchgate.net Introducing a combination of metals into a single framework can create synergistic effects. For example, a framework could be designed with one metal ion contributing to structural stability and porosity, while a second, catalytically active metal ion provides sites for chemical transformations. Research on related pyridine-dicarboxylate ligands has shown that combining different metals can lead to fascinating magnetic properties and novel structural topologies. researchgate.net The strategic incorporation of two or more distinct metal ions within a MOF built from this compound could lead to materials with precisely controlled electronic and catalytic properties.

| Metal Type | Potential Metals | Target Properties & Applications |

| Transition Metals | Fe, Ru, Rh, Pd | Catalysis, Redox Activity, Magnetic Properties |

| Lanthanides | Eu, Tb, Yb | Luminescence, Sensing, Bio-imaging |

| Alkaline Earth Metals | Mg, Ca, Sr | Gas Storage (lightweight), Biocompatibility |

| Mixed-Metal Systems | Zn/Co, Cu/Mn, Zr/Fe | Synergistic Catalysis, Enhanced Gas Sorption, Tunable Electronics |

Post-Synthetic Modification and Functionalization of Frameworks

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing MOFs without altering their underlying topology. rhhz.netrsc.org For frameworks constructed from this compound, PSM offers limitless possibilities for tailoring pore environments and surface chemistry.

One approach involves covalent modification of the organic linker. While the parent ligand is highly functional, it could be derivatized prior to synthesis with reactive groups, such as amino or hydroxyl moieties on the phenyl rings. These groups would not participate in framework formation but would be available for subsequent chemical reactions after the MOF is assembled. For example, amino groups can be readily modified to attach chiral catalysts, fluorescent dyes, or drug molecules. acs.orgnih.gov Another PSM strategy is dative modification, which involves coordinating new metal species to the pyridine (B92270) nitrogen atom of the linker if it remains accessible within the framework's pores. This could be used to introduce catalytic sites or enhance the material's affinity for specific guest molecules. rsc.org

| PSM Strategy | Method | Potential Functional Group | Desired Outcome |

| Covalent Modification | Amidation, Esterification | Amine (-NH2), Thiol (-SH) | Attachment of catalysts, drugs, sensors acs.org |

| Dative Modification | Metal Coordination | Pyridine Nitrogen | Introduction of new catalytic sites |

| Ligand Exchange | Solvent-assisted exchange | Halogenated linkers | Altered pore size and chemical affinity |

| Ion Exchange | Counter-ion replacement | Charged species | Modified charge transport, selective ion capture |

Development of Multifunctional Materials

A key emerging opportunity is the design of multifunctional materials that can perform several tasks simultaneously. By combining different functional components within a single framework using the this compound ligand, materials can be engineered for applications like simultaneous sensing and degradation of pollutants. mdpi.com

For example, a MOF could be constructed with luminescent lanthanide nodes for detecting a specific environmental toxin, while also incorporating catalytically active transition metal sites (either as nodes or introduced via PSM) that can degrade the same toxin upon detection. nih.govscispace.com Similarly, combining magnetic nanoparticles within the pores of a MOF could allow for magnetic separation and recyclability of the material after its use in catalysis or adsorption. frontiersin.org The inherent modularity of MOFs allows for the rational integration of these diverse functionalities, moving beyond single-purpose materials. nih.gov

Advanced Applications in Environmental Remediation and Energy Technologies

Frameworks built from this compound are prime candidates for addressing critical environmental and energy challenges.

In environmental remediation , the high density of carboxylate groups and the potential for open metal sites make these materials promising adsorbents for heavy metal ions like lead, mercury, and chromium from contaminated water. mdpi.comscitepress.org The pyridine nitrogen atoms within the structure could also enhance the adsorption of specific organic pollutants through hydrogen bonding or other specific interactions. researchgate.netacs.orgresearchgate.net Furthermore, MOFs with photocatalytically active metal centers could be used to degrade persistent organic pollutants under light irradiation. mdpi.com

In energy technologies , the focus is on applications in gas storage, separation, and electrochemical devices. The tunable porosity of MOFs makes them ideal for storing fuels like hydrogen and methane (B114726) or for separating carbon dioxide from industrial flue gas. In the realm of electrochemical energy storage, MOFs based on pyridine-dicarboxylate ligands have been explored as electrode materials for batteries and supercapacitors. rsc.orgresearchgate.netconsensus.appnih.govresearchgate.net The redox-active metal centers and the organic linkers can both participate in charge storage mechanisms, and the porous structure facilitates rapid ion transport. researchgate.netrsc.org

| Technology Area | Specific Application | Key Material Property |

| Environmental Remediation | Heavy Metal Adsorption | High density of binding sites (carboxylates) scitepress.org |

| Organic Pollutant Degradation | Photocatalytic activity, active metal sites | |

| Selective Gas Capture (e.g., CO2) | Tunable pore size, specific chemical affinity | |

| Energy Technologies | Battery Electrodes | Redox-active metals, high surface area rsc.orgnih.gov |

| Supercapacitor Electrodes | High conductivity, hierarchical porosity | |

| Electrocatalysis (e.g., OER/HER) | Optimized electronic structure, active catalytic sites |

Integration with Other Advanced Materials and Hybrid Systems

The performance of MOFs can often be enhanced by integrating them with other classes of materials to form hybrid or composite systems. For frameworks derived from this compound, creating composites could overcome inherent limitations such as low electrical conductivity or mechanical robustness.

One promising direction is the creation of MOF-graphene composites. nih.govrsc.org Graphene's exceptional electrical conductivity can be imparted to the MOF, making the resulting hybrid material highly suitable for electrocatalysis or as an electrode in energy storage devices. rsc.orgmdpi.comacs.org The graphene sheets can act as a conductive scaffold for the MOF crystals, facilitating efficient electron transfer. Similarly, integrating MOFs with conductive polymers can enhance both conductivity and processability, allowing the materials to be fabricated into films or membranes for practical applications.

Computational Design and High-Throughput Screening for New Architectures

As the complexity of potential MOF structures grows, experimental trial-and-error synthesis becomes increasingly impractical. nih.govacs.org Computational methods, including molecular simulation and high-throughput computational screening (HTCS), are essential tools for accelerating the discovery of new materials. nih.govrsc.orgacs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.